molecular formula C7H12F3NO2 B1526415 Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate CAS No. 1339406-54-0

Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate

Cat. No.: B1526415
CAS No.: 1339406-54-0
M. Wt: 199.17 g/mol
InChI Key: OWMUFQWIZWUGKK-UHFFFAOYSA-N
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Description

Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate is a chemical compound characterized by its trifluoropropyl group attached to an amino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate typically involves the reaction of 3,3,3-trifluoropropylamine with methyl 3-chloropropanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The trifluoropropyl group can be reduced to form a trifluoromethyl group.

  • Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Trifluoromethyl derivatives.

  • Substitution: Amide derivatives.

Scientific Research Applications

Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: It can be used as a reagent in biochemical assays and protein modification studies.

  • Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-[(2,2,2-trifluoropropyl)amino]propanoate: Similar structure but with a different trifluoropropyl group.

  • Methyl 3-[(3,3,3-trifluoropropyl)amino]butanoate: Similar but with an additional carbon in the chain.

Uniqueness: Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate is unique due to its specific trifluoropropyl group, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-(3,3,3-trifluoropropylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-13-6(12)2-4-11-5-3-7(8,9)10/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMUFQWIZWUGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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